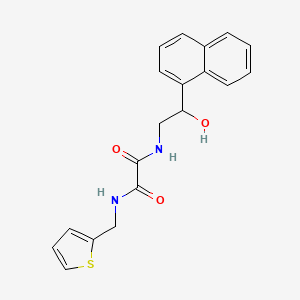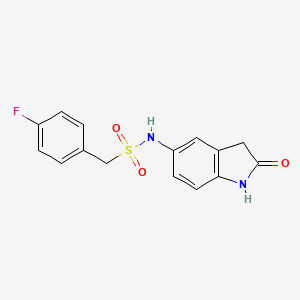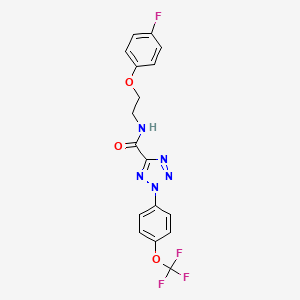
2-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in developing new medications for various conditions, including anti-inflammatory and analgesic drugs .
Agrochemical Applications
In the field of agrochemicals, this compound is being studied for its potential as a pesticide or herbicide. The trifluoromethyl group is known to improve the efficacy and environmental stability of agrochemical products. This makes it a promising candidate for protecting crops from pests and diseases .
Material Science
The unique chemical structure of this compound makes it a valuable candidate for developing new materials. Its stability and reactivity are being leveraged in the synthesis of polymers and other advanced materials. These materials can have applications in various industries, including electronics and aerospace .
Biochemical Research
In biochemical research, this compound is used as a tool to study enzyme interactions and protein functions. Its specific structure allows it to act as a probe in biochemical assays, helping scientists understand the mechanisms of various biological processes .
Environmental Science
Researchers are investigating the use of this compound in environmental science, particularly in the detection and remediation of pollutants. Its chemical properties make it suitable for use in sensors and other detection devices that monitor environmental contaminants .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to serve as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological properties, making it a valuable starting point for developing new therapeutic agents .
Synthetic Chemistry
This compound is also of interest in synthetic chemistry due to its versatility as a building block for more complex molecules. Its functional groups allow for various chemical reactions, making it a useful intermediate in the synthesis of other valuable compounds .
Veterinary Medicine
In veterinary medicine, this compound is being studied for its potential use in developing treatments for animal diseases. Its pharmacokinetic properties make it a promising candidate for creating effective and safe veterinary drugs .
These diverse applications highlight the compound’s versatility and potential impact across multiple scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and application of trifluoromethylpyridines 2-Chloro-N-(cyclopropylmethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as electrophilic substitution, due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially resulting in the observed biological activities.
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the compound , have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-14-4-2-1-3-12(14)9-16(24)22-10-15(23)11-5-7-13(8-6-11)17(19,20)21/h1-8,15,23H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFFLAFMGOWITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
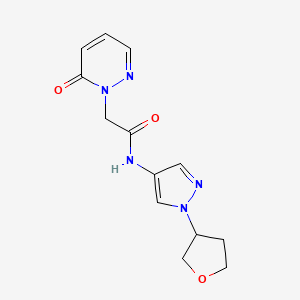

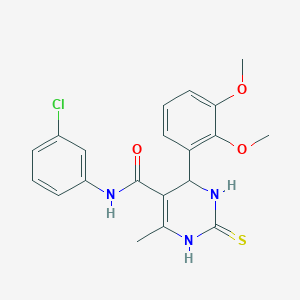
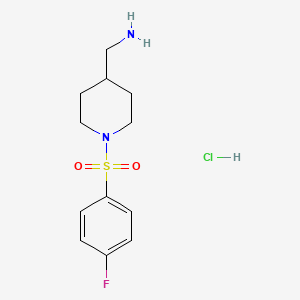
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
